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Compound of Interest

Compound Name: (2R)-Vildagliptin

Cat. No.: B1261540

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural elucidation of (2R)-
Vildagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type
2 diabetes. The focus of this document is on the application of Nuclear Magnetic Resonance
(NMR) and Mass Spectrometry (MS), two powerful analytical techniques for the unambiguous
determination of the chemical structure of small molecules. This guide details experimental
protocols, presents quantitative data in a structured format, and visualizes key processes to
facilitate a comprehensive understanding of the analytical workflow.

Introduction to (2R)-Vildagliptin

(2R)-Vildagliptin, with the chemical name (2R)-1-{[(3-hydroxy-1-
adamantyl)amino]acetyl}pyrrolidine-2-carbonitrile, is an oral antihyperglycemic agent. Its
structure, comprising a pyrrolidine-2-carbonitrile moiety linked to a hydroxyadamantane group
via a glycine spacer, is crucial for its selective inhibition of the DPP-4 enzyme. The precise
confirmation of this structure, including its stereochemistry, is a critical aspect of drug
development and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis
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NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules,
providing detailed information about the chemical environment, connectivity, and
stereochemistry of atoms within a molecule.

Quantitative NMR Data

The following tables summarize the experimental *H and 13C NMR chemical shift data for (2R)-
Vildagliptin, reported in dimethyl sulfoxide-d6 (DMSO-d6).

Table 1: *H NMR Chemical Shift Data for (2R)-Vildagliptin (400 MHz, DMSO-d6)

Chemical Shift (8)

Multiplicity Number of Protons  Assignment
Ppm
CH-CN (Pyrrolidine
4.45-4.50 dd 1H .
ring)
3.28-3.34 m 2H CHz (Pyrrolidine ring)
2.48-2.50 s 2H CHz (Glycine spacer)
CHz2 (Adamantane
2.05-2.18 m 4H _
ring)
1.93-2.03 m 2H OH, NH
CH, CH:
1.35-1.52 m 14H

(Adamantane ring)

Note: The broad multiplet at 1.35-1.52 ppm corresponds to the overlapping signals of the
adamantane cage protons. Further 2D NMR experiments such as COSY, HSQC, and HMBC
are typically used for unambiguous assignment.

Table 2: 13C NMR Chemical Shift Data for (2R)-Vildagliptin (DMSO-d6)
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Chemical Shift (6) ppm

167.92

165.82

164.91

143.87

129.40

129.35

126.93

119.07

71.33

67.52

57.80

46.43

45.99

45.59

43.73

43.71

41.05

37.05

36.97

34.28

29.84

29.69

24.73
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21.30

Note: The assignments for the 13C NMR chemical shifts require detailed 2D NMR analysis
(HSQC, HMBC) for definitive correlation with the corresponding carbon atoms.

Experimental Protocol for NMR Analysis

A standardized protocol for the NMR analysis of (2R)-Vildagliptin is outlined below:

o Sample Preparation: Dissolve approximately 5-10 mg of the (2R)-Vildagliptin sample in 0.6-
0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). Ensure the sample is fully dissolved by
gentle vortexing. Transfer the solution to a 5 mm NMR tube.

e Instrument Setup:

o Spectrometer: A 400 MHz or higher field NMR spectrometer equipped with a broadband
probe.

o Temperature: Set the probe temperature to 298 K (25 °C).

o Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and
perform automatic or manual shimming to optimize the magnetic field homogeneity.

e 1H NMR Acquisition:

o Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30').

o

Spectral Width: Set a spectral width of approximately 16 ppm, centered around 5 ppm.

[¢]

Acquisition Time: Acquire data for 2-4 seconds.

[¢]

Relaxation Delay: Use a relaxation delay of 1-2 seconds.

[e]

Number of Scans: Acquire 16 to 64 scans for a good signal-to-noise ratio.
e 13C NMR Acquisition:

o Pulse Program: Use a proton-decoupled 3C NMR experiment (e.g., 'zgpg30").
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[e]

Spectral Width: Set a spectral width of approximately 220 ppm, centered around 100 ppm.

o

Acquisition Time: Acquire data for 1-2 seconds.

[¢]

Relaxation Delay: Use a relaxation delay of 2-5 seconds.

[¢]

Number of Scans: Acquire a sufficient number of scans (typically several hundred to
thousands) to achieve an adequate signal-to-noise ratio.

» Data Processing:

[¢]

Apply a Fourier transform to the acquired free induction decay (FID).

[¢]

Phase correct the resulting spectrum.

[e]

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d6 (6H = 2.50
ppm, dC = 39.52 ppm) as a reference.

[e]

Integrate the signals in the *H NMR spectrum.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge
ratio of ions. It is instrumental in determining the molecular weight of a compound and
providing structural information through fragmentation analysis.

Quantitative Mass Spectrometry Data

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is commonly employed for
the analysis of vildagliptin. The key quantitative data obtained are the mass-to-charge ratios
(m/z) of the precursor and product ions.

Table 3: Key Mass Spectrometry Data for (2R)-Vildagliptin
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lon Type miz (amu) Description

Protonated molecule of
Precursor lon [M+H]* 304.2 ) o

Vildagliptin

Fragment corresponding to the

protonated adamantanamine
Product lon 1 180 )

moiety after cleavage of the

amide bond.

Fragment resulting from the
Product lon 2 154.1

loss of the adamantanol group.

Experimental Protocol for LC-MS/MS Analysis

A typical protocol for the LC-MS/MS analysis of (2R)-Vildagliptin is as follows:

o Sample Preparation: Prepare a stock solution of (2R)-Vildagliptin in a suitable solvent such

as methanol or acetonitrile. Further dilute the stock solution with the mobile phase to an

appropriate concentration for analysis.

e Liquid Chromatography (LC) Conditions:

o

[¢]

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 ym particle size).

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous solvent (e.g.,

0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

[¢]

[¢]

e Mass Spectrometry (MS) Conditions:

Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

Injection Volume: Inject 5-10 pL of the sample.

o lonization Source: Electrospray lonization (ESI) in positive ion mode.

o Scan Mode: Multiple Reaction Monitoring (MRM) for targeted analysis.
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[e]

Precursor lon Selection: Set the quadrupole (Q1) to select the protonated molecule of
vildagliptin at m/z 304.2.

o Collision Gas: Use an inert gas such as argon or nitrogen in the collision cell (Q2).

o Product lon Monitoring: Set the third quadrupole (Q3) to monitor for the specific product
ions, such as m/z 180 and 154.1.

o Optimization: Optimize the cone voltage and collision energy to maximize the signal
intensity of the precursor and product ions.

Visualizing the Analytical Workflow and
Fragmentation

Diagrams created using the DOT language provide a clear visual representation of the
experimental processes and molecular fragmentation pathways.

Experimental Workflow
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 To cite this document: BenchChem. [Structural Elucidation of (2R)-Vildagliptin: A Technical
Guide Using NMR and Mass Spectrometry]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1261540#structural-elucidation-of-2r-vildagliptin-
using-nmr-and-mass-spectrometry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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